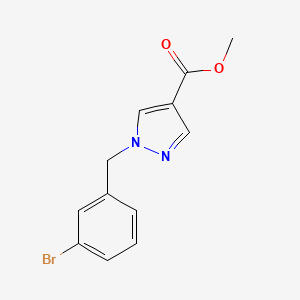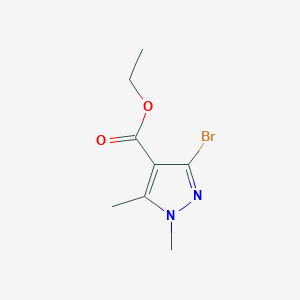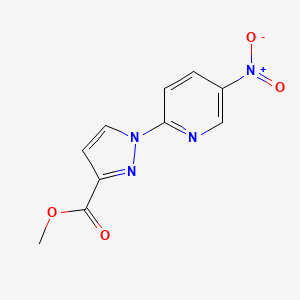![molecular formula C14H15BrO3 B10905091 (2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B10905091.png)
(2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID is an organic compound characterized by the presence of a bromine atom, a cyclopentyloxy group, and a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID typically involves the bromination of a cyclopentyl ether derivative followed by a series of reactions to introduce the propenoic acid group. One common method involves the use of bromocyclopentane as a starting material, which is reacted with magnesium turnings in dry tetrahydrofuran to form a cyclopentyl Grignard reagent . This intermediate can then be further reacted with appropriate reagents to introduce the bromine and propenoic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Photochemical bromination techniques can be employed to achieve selective bromination of the cyclopentyl ether derivative . The subsequent steps involve standard organic synthesis techniques, including esterification and hydrolysis, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID involves its interaction with specific molecular targets. The bromine atom and the propenoic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-[5-BROMO-2-(CYCLOHEXYLOXY)PHENYL]-2-PROPENOIC ACID: Similar structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.
(E)-3-[5-CHLORO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID is unique due to the presence of the bromine atom and the cyclopentyloxy group, which confer specific chemical and biological properties. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C14H15BrO3 |
|---|---|
Molekulargewicht |
311.17 g/mol |
IUPAC-Name |
(E)-3-(5-bromo-2-cyclopentyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H15BrO3/c15-11-6-7-13(18-12-3-1-2-4-12)10(9-11)5-8-14(16)17/h5-9,12H,1-4H2,(H,16,17)/b8-5+ |
InChI-Schlüssel |
ZLIVTTWJQAFYKU-VMPITWQZSA-N |
Isomerische SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Br)/C=C/C(=O)O |
Kanonische SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Br)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-difluorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10905015.png)
![1-[(4-fluorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905023.png)
![3-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905031.png)


![N'~1~-[(E)-1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(3-chloroanilino)propanohydrazide](/img/structure/B10905077.png)
![methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905078.png)
![Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905082.png)
![3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905084.png)
![Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905085.png)

![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10905104.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B10905108.png)
